Efavirenz

Vue d'ensemble

Description

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other medicines to treat human immunodeficiency virus (HIV) infection . It is generally recommended for use with other antiretrovirals and may be used for prevention after a needlestick injury or other potential exposure .

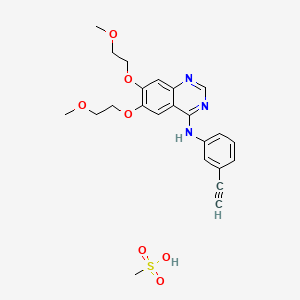

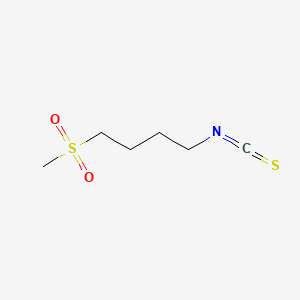

Synthesis Analysis

A key reaction in one of the routes to efavirenz, an essential drug used in the treatment of acquired immunodeficiency syndrome (AIDS), is the ortho-lithiation reaction of N-Boc-4-chloroaniline . The reaction may be conducted using n-BuLi and can be performed in a flow reactor with a significantly higher yield compared to batch .

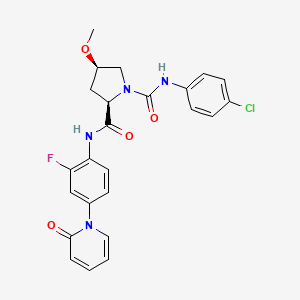

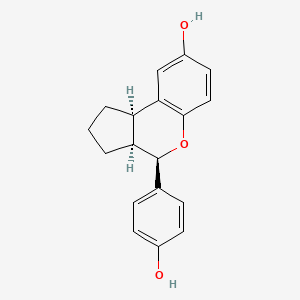

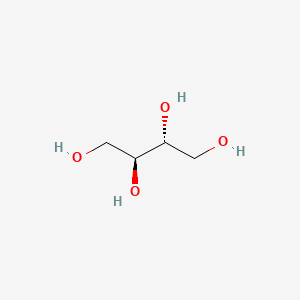

Molecular Structure Analysis

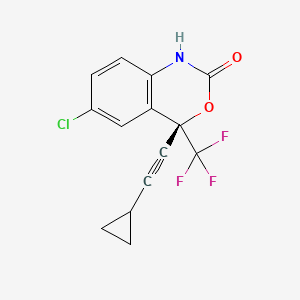

Efavirenz is a benzoxamine compound . It is a synthetic purine derivative and, similar to zidovudine, zalcitabine, and stavudine .

Chemical Reactions Analysis

Thermal analysis and pyrolysis coupled with gas chromatography-mass spectrometry (GC/MS) were employed to determine efavirenz thermal stability . It was found that there was an increase in efavirenz thermal stability when it is dispersed in a polymer matrix compared to the drug alone .

Physical And Chemical Properties Analysis

Efavirenz is a white to slightly pink crystalline powder with a molecular mass of 315.68 g/mol . It is classified as a class II drug, according to the biopharmaceutics classification system due to low solubility and high permeability .

Applications De Recherche Scientifique

HIV Treatment

Efavirenz is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection or to prevent the spread of HIV . In 1998, the FDA authorized efavirenz for the treatment of HIV-1 infection .

Dosage Optimization

Patients formerly required three 200 mg efavirenz capsules daily, which was rapidly updated to a 600 mg tablet that only required one tablet per day . However, when given 600 mg once daily, plasma efavirenz concentrations were linked not only to poor HIV suppression but also to toxicity . Clinical data suggested that the standard dose of efavirenz could be reduced without compromising its effectiveness, resulting in a reduction in side effects and making the drug more affordable .

Pre-exposure Prophylaxis (PrEP)

The best use for efavirenz could be for pre-exposure prophylaxis (PrEP) and repurposing in medicine .

Treatment of Triple-Negative Breast Cancers

Efavirenz has been shown to be a promising anticancer agent for treating prostate and pancreatic cancers . Its effectiveness in treating patients with triple-negative breast cancer (TNBC) has been comprehensively examined . Efavirenz causes cell death, retards cell proliferation and changes cell morphology to an epithelial-like phenotype in a range of TNBC cell lines .

Fatty Acid Metabolism Pathway

A whole-genome RNA sequence analysis has identified the fatty acid metabolism pathway as a key regulator in this Efavirenz-induced anticancer process .

Drug Solubility

Efavirenz provides an example of this challenge due to its extreme water insolubility . This property is important in the context of drug formulation and delivery .

Mécanisme D'action

Target of Action

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat human immunodeficiency virus (HIV) type 1 infection . The primary target of Efavirenz is the reverse transcriptase enzyme of HIV-1 . This enzyme plays a crucial role in the life cycle of the virus, as it is responsible for transcribing the viral RNA into DNA, a necessary step for the virus to replicate within host cells .

Mode of Action

Efavirenz works by binding to the reverse transcriptase enzyme, thereby blocking its function . This non-competitive inhibition of the enzyme prevents the transcription of viral RNA into DNA, effectively halting the replication of the virus . As a result, the amount of HIV in the blood decreases .

Biochemical Pathways

Efavirenz primarily affects the reverse transcription pathway of the HIV life cycle . By inhibiting the reverse transcriptase enzyme, Efavirenz prevents the conversion of viral RNA into DNA, a critical step in the replication of the virus . This disruption in the viral life cycle leads to a decrease in viral load and slows the progression of the disease .

Pharmacokinetics

Efavirenz exhibits a bioavailability of 40-45% under fasting conditions . It is highly protein-bound (99.5-99.75%) and is metabolized in the liver, primarily by the CYP2A6 and CYP2B6 enzymes . The onset of action occurs within 3-5 hours, and the drug has an elimination half-life of 40-55 hours . Efavirenz is excreted via the kidneys (14-34%) and feces (16-61%) .

Result of Action

The molecular and cellular effects of Efavirenz’s action include a decrease in the amount of HIV in the blood, leading to a reduction in viral load . In the context of cancer, Efavirenz has been shown to cause cell death, retard cell proliferation, and change cell morphology to an epithelial-like phenotype in a range of triple-negative breast cancer (TNBC) cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Efavirenz. For instance, the presence of other drugs can lead to interactions that affect the metabolism and effectiveness of Efavirenz . Additionally, genetic variations in the enzymes that metabolize Efavirenz, such as CYP2B6, can lead to differences in drug response among individuals .

Safety and Hazards

Propriétés

IUPAC Name |

(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOQHMRABVBWPR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046029 | |

| Record name | Efavirenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Efavirenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water (less than 10 mg/L), 8.55e-03 g/L | |

| Record name | EFAVIRENZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Efavirenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Similar to zidovudine, efavirenz inhibits the activity of viral RNA-directed DNA polymerase (i.e., reverse transcriptase). Antiviral activity of efavirenz is dependent on intracellular conversion to the active triphosphorylated form. The rate of efavirenz phosphorylation varies, depending on cell type. It is believed that inhibition of reverse transcriptase interferes with the generation of DNA copies of viral RNA, which, in turn, are necessary for synthesis of new virions. Intracellular enzymes subsequently eliminate the HIV particle that previously had been uncoated, and left unprotected, during entry into the host cell. Thus, reverse transcriptase inhibitors are virustatic and do not eliminate HIV from the body. Even though human DNA polymerase is less susceptible to the pharmacologic effects of triphosphorylated efavirenz, this action may nevertheless account for some of the drug's toxicity., Efavirenz diffuses into the cell where it binds adjacent to the active site of reverse transcriptase. This produces a conformational change in the enzyme that inhibits function. | |

| Record name | Efavirenz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EFAVIRENZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Efavirenz | |

Color/Form |

Crystals from toluene:heptane, White to slightly pink crystalline powder | |

CAS RN |

154598-52-4 | |

| Record name | Efavirenz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154598-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Efavirenz [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154598524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Efavirenz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 154598-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Efavirenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EFAVIRENZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6H2O27P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EFAVIRENZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Efavirenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139-141 °C, 139 - 141 °C | |

| Record name | Efavirenz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00625 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EFAVIRENZ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Efavirenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014763 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

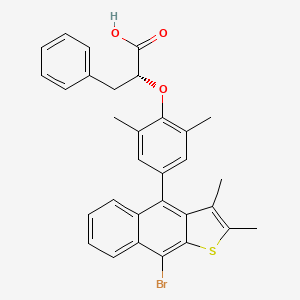

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

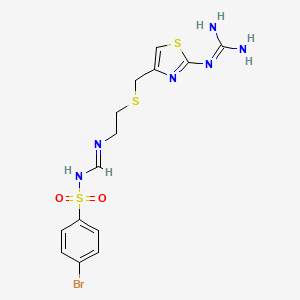

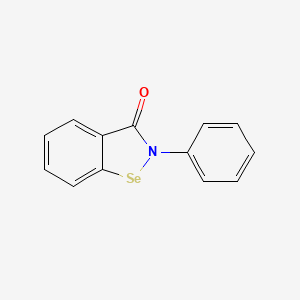

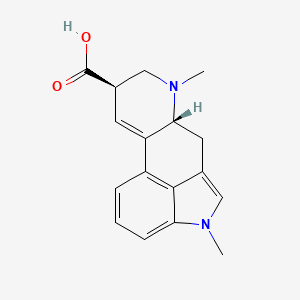

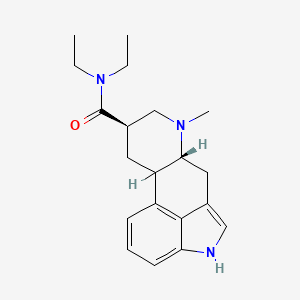

Feasible Synthetic Routes

Q & A

A: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds non-competitively to the reverse transcriptase enzyme of HIV-1. [, , , ] This binding occurs in a hydrophobic pocket within the p66 subunit of the enzyme, distinct from the binding site of nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). [] Efavirenz's binding alters the conformation of critical amino acids in the enzyme's catalytic site, inhibiting the conversion of viral RNA into DNA and, therefore, viral replication. []

A: By inhibiting reverse transcriptase, efavirenz prevents the formation of proviral DNA, effectively halting the replication cycle of HIV-1. [] This inhibition leads to a decrease in viral load and an increase in CD4+ T-cell count in infected individuals. [, , , ]

ANone: Efavirenz has the molecular formula C14H9ClF3NO2 and a molecular weight of 315.68 g/mol.

A: Yes, physiologically based pharmacokinetic (PBPK) simulations have been employed to model efavirenz distribution in various body compartments, including plasma, cerebrospinal fluid, and brain tissue. [] These models can be valuable tools for predicting drug exposure and potentially optimizing dosing regimens.

A: While the provided abstracts don't delve into specific SAR studies, they highlight that modifications to the efavirenz molecule can impact its pharmacological properties. For instance, efavirenz is metabolized by CYP2B6 and CYP3A4 enzymes. [, ] Genetic polymorphisms in these enzymes, particularly CYP2B6, significantly influence efavirenz plasma concentrations, potentially impacting efficacy and toxicity. [, , , , , ] This emphasizes the importance of SAR studies in understanding and optimizing the therapeutic profile of efavirenz.

A: One abstract explores the development of a solid drug nanoformulation (SDN) of efavirenz. [] This nanoformulation aimed to mitigate efavirenz-associated limitations, potentially improving its bioavailability and reducing toxicity.

A: Efavirenz is administered orally and is well-absorbed. [, , , ] It undergoes extensive metabolism primarily by CYP3A4 and CYP2B6 enzymes in the liver, with 8-hydroxyefavirenz as the major metabolite. [, , , , ]

ANone: Numerous factors can impact efavirenz pharmacokinetics, including:

- Genetic factors: Polymorphisms in CYP2B6 are particularly influential on efavirenz plasma levels. [, , , , , , ] Individuals with certain CYP2B6 genotypes may exhibit significantly higher or lower efavirenz exposure.

- Concomitant medications: Drugs that induce or inhibit CYP3A4 and CYP2B6 can alter efavirenz metabolism, leading to interactions. [, , , , , , ]

- Ethnicity: Studies show variations in efavirenz pharmacokinetics across different ethnic groups. [, , ] For example, some studies observed higher efavirenz plasma concentrations in Black African patients compared with other populations.

- Body weight: Obesity, particularly abdominal obesity, has been associated with lower efavirenz plasma concentrations. []

- Liver function: Liver cirrhosis may lead to elevated efavirenz plasma levels due to impaired metabolism. [, ]

A: Yes, in vitro models, including primary rat neurons and Hep3B cells (a human liver cell line), have been used to investigate the potential toxicity of efavirenz and compare its profile to newer antiretrovirals. []

A: The most frequent HIV-1 mutation associated with efavirenz treatment failure is the K103N substitution in the reverse transcriptase gene. [, ] This mutation, often emerging alongside other NNRTI resistance mutations, confers cross-resistance to nevirapine, another NNRTI. [, , ]

A: Studies suggest that the use of thymidine analogue NRTIs (like zidovudine or stavudine) alongside nevirapine might be linked to a higher selection of mutations conferring cross-resistance to efavirenz. []

A: The most prominent concern with efavirenz is its potential for neuropsychiatric adverse events, including: [, , , ] * Abnormal dreams * Sleep disturbances * Nervousness * Anxiety * Depression * Dizziness

A: Research suggests that:* Efavirenz plasma concentrations: Monitoring efavirenz plasma levels can be valuable for guiding dose adjustments, particularly in individuals at risk of toxicity or subtherapeutic exposure. [, , , ] * Genetic polymorphisms: CYP2B6 genotypes are considered strong predictors of efavirenz plasma concentrations and may be used to personalize therapy. [, , , , ]* Baseline liver function tests: Pre-existing liver disease, particularly cirrhosis, is associated with altered efavirenz pharmacokinetics and may require closer monitoring for potential toxicity. []

ANone: Several analytical methods are utilized in efavirenz studies:

- High-performance liquid chromatography (HPLC): This technique is widely used to measure efavirenz concentrations in biological matrices, such as plasma. [, , , , , ]

- Liquid chromatography-mass spectrometry (LC-MS): This highly sensitive and specific method allows for the simultaneous quantification of efavirenz and other antiretroviral drugs in complex biological samples. [, , ]

- Allele-specific PCR (AS-PCR): This molecular technique is used to detect specific HIV-1 mutations, such as the K103N mutation associated with efavirenz resistance. []

A: While not directly addressed in the provided research, one abstract suggests that efavirenz does not meet the criteria for a rapidly dissolving product according to the Biopharmaceutics Classification System. [] Factors such as excipients and manufacturing processes can affect efavirenz absorption, underscoring the importance of dissolution studies for ensuring consistent bioavailability.

A: Evidence suggests that efavirenz might interact with drug transporters. One study observed a significant reduction in cellular efavirenz accumulation in the presence of transporter inhibitors like montelukast (an inhibitor of organic anion transporting polypeptide 1B1) and amantadine (an inhibitor of organic cation transporter 1). [] This suggests that efavirenz could be a substrate for these transporters.

ANone: Efavirenz exhibits a complex interplay of inhibitory and inducing effects on drug-metabolizing enzymes:

- Inhibition: In vitro studies demonstrate that efavirenz inhibits various CYP450 enzymes, including CYP2C9, CYP2C19, CYP3A4, CYP2D6, and CYP1A2. []

A: Yes, several alternative NNRTIs exist, including: * Nevirapine: While also effective, nevirapine has its own set of potential side effects and drug interactions. [, , , , ] * Rilpivirine: This newer NNRTI shows a potentially safer toxicological profile than efavirenz. [] * Etravirine: In clinical trials, etravirine demonstrated comparable efficacy to efavirenz with a potentially more favorable neuropsychiatric profile. []

ANone: Yes, several research areas highlight the cross-disciplinary nature of efavirenz research:

- Pharmacogenetics: This field combines pharmacology and genetics to understand the impact of genetic variations on drug response, as seen with the significant influence of CYP2B6 polymorphisms on efavirenz pharmacokinetics. [, , , , , ]

- Drug formulation: Nanoformulations of efavirenz, as mentioned in one abstract, demonstrate the intersection of pharmaceutical sciences and nanotechnology to improve drug delivery and therapeutic outcomes. []

- Cellular and molecular biology: In vitro studies using cell lines and primary cells are essential for investigating the mechanisms of efavirenz action and toxicity, bridging pharmacology with cellular and molecular biology. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.